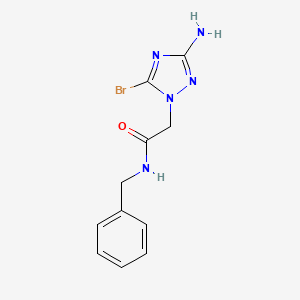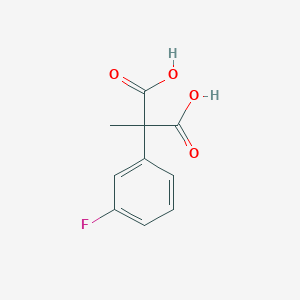
2-(3-Fluorophenyl)-2-methylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)-2-methylpropanedioic acid is an organic compound with a molecular formula of C10H9FO4. This compound is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanedioic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-(3-Fluorophenyl)-2-methylpropanedioic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of a fluorine atom to the phenyl ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Alkylation: Formation of the propanedioic acid moiety through alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.
Analyse Des Réactions Chimiques
2-(3-Fluorophenyl)-2-methylpropanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)-2-methylpropanedioic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(3-Fluorophenyl)-2-methylpropanedioic acid can be compared with other similar compounds such as:
2-(4-Fluorophenyl)-2-methylpropanedioic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
2-(3-Chlorophenyl)-2-methylpropanedioic acid: Chlorine instead of fluorine, resulting in different reactivity and interactions.
2-(3-Methylphenyl)-2-methylpropanedioic acid: Methyl group instead of fluorine, affecting the compound’s overall properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C10H9FO4 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C10H9FO4/c1-10(8(12)13,9(14)15)6-3-2-4-7(11)5-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
DNHRUUJTHBAACW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)F)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![[(3-Bromo-2-methylpropoxy)methyl]cyclopropane](/img/structure/B13168615.png)

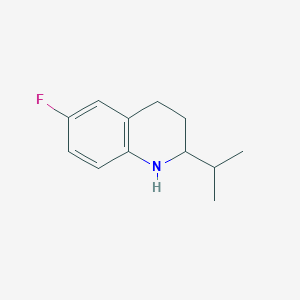
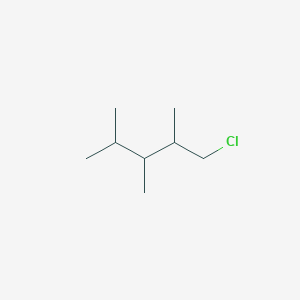
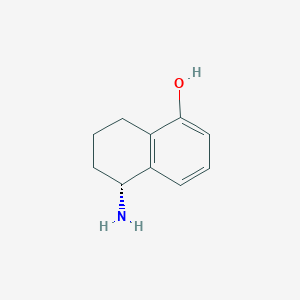


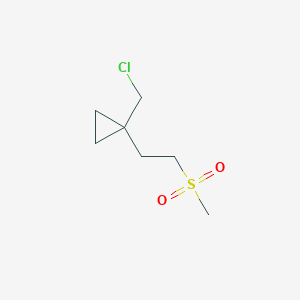

![[1-(Bromomethyl)cyclopropyl]cyclohexane](/img/structure/B13168663.png)
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)

